molecular formula C13H20N2O5 B1372102 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid CAS No. 1065075-72-0

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

Cat. No.: B1372102
CAS No.: 1065075-72-0
M. Wt: 284.31 g/mol
InChI Key: AJOOKLUMLWKVAN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a compound that features a tert-butyl carbamate (Boc) protected amino group attached to an isoxazole ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Scientific Research Applications

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

Boc-protected amino groups are generally used in organic synthesis as a protective group for amines . The Boc group is stable towards most nucleophiles and bases .

Mode of Action

The compound, being a Boc-protected amino acid, interacts with its targets by providing protection to the amine group during chemical reactions . The Boc group can be added under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions .

Biochemical Pathways

Boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may play a role in the biochemical pathways related to protein synthesis and modification.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a Boc-protected amino acid. By protecting the amine group during chemical reactions, this compound can facilitate the synthesis of complex organic molecules, including peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action and stability.

Safety and Hazards

Safety data sheets for Boc-protected amino compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Future research could focus on developing more efficient and economical methods for synthesizing non-racemic α-amino acids . Additionally, the synthesis of α-deuterated α-amino acids is an area of interest .

Biochemical Analysis

Biochemical Properties

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under mild acidic conditions . This interaction is crucial in the synthesis of peptides and other complex biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups ensures that specific reactions occur without interference, thereby maintaining cellular homeostasis. Additionally, its presence can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group forms stable carbamate linkages with amino groups, preventing unwanted side reactions. This protection is reversible under acidic conditions, allowing for controlled deprotection and subsequent reactions . The compound also influences enzyme activity by inhibiting or activating specific enzymes, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to acidic or basic environments. Studies have shown that its stability is maintained for extended periods, ensuring consistent results in biochemical experiments . Long-term effects on cellular function have been observed, with changes in gene expression and metabolic activity noted in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s Boc group is metabolized through enzymatic hydrolysis, leading to the release of the protected amino group . This process is crucial for the synthesis of peptides and other biomolecules, as it ensures the selective protection and deprotection of functional groups.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its protective effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability in various environments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its protective effects precisely where needed, preventing unwanted side reactions and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, to yield the free amino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Di-tert-butyl dicarbonate, triethylamine, pyridine

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Deprotection: Free amino group

    Substitution: Various substituted derivatives

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

    3-(Boc-amino)-5-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a tert-butyl group.

    3-(Boc-amino)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. The Boc-protected amino group allows for selective deprotection, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOOKLUMLWKVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
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3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

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